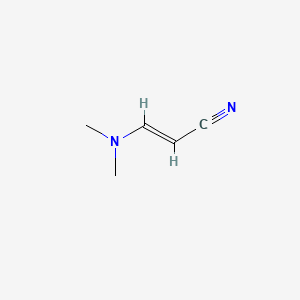

3-(Dimethylamino)acrylonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(dimethylamino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-7(2)5-3-4-6/h3,5H,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKBIZXAEDFPNL-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878800 | |

| Record name | 3-Dimethylaminoacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35520-41-3, 2407-68-3 | |

| Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035520413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2407-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Dimethylaminoacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)acrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-3-(Dimethylamino)acrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68GK3GC9SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: 3-(Dimethylamino)acrylonitrile

CAS Number: 2407-68-3

Synonyms: 3-Dimethylamino-2-propenenitrile;

Executive Summary

3-(Dimethylamino)acrylonitrile is a pivotal enaminonitrile building block in heterocyclic chemistry. Characterized by a "push-pull" electronic structure, it serves as a highly reactive C3 synthon for the construction of nitrogen-containing heterocycles, particularly pyrazoles , pyrimidines , and pyridines . Its utility stems from the interplay between the electron-donating dimethylamino group and the electron-withdrawing nitrile moiety, which activates the

This guide details the physicochemical profile, synthetic pathways, and mechanistic applications of this compound, providing researchers with actionable protocols for drug discovery and scaffold design.

Chemical Profile & Electronic Structure

The "Push-Pull" System

The reactivity of this compound is defined by its vinylogous amide character. The lone pair on the nitrogen atom donates electron density into the

Resonance Structures:

This polarization makes the dimethylamino group an excellent leaving group in addition-elimination reactions with nucleophiles (e.g., hydrazines, amidines).

Physical Properties Table

| Property | Value | Notes |

| Appearance | Light yellow to brown liquid | Darkens upon oxidation/polymerization |

| Boiling Point | 76–80 °C @ 0.3 mmHg | High vacuum required for distillation |

| Density | 0.947 g/mL @ 20 °C | Slightly less dense than water |

| Refractive Index | High refractive index due to conjugation | |

| Solubility | Soluble in MeOH, EtOH, DCM, DMSO | Hydrolyzes in acidic aqueous media |

| Stability | Air/Light Sensitive | Store under inert gas at 2–8 °C |

Synthetic Utility & Mechanisms[2]

Core Synthesis of the Intermediate

While often purchased, this compound can be synthesized in the laboratory via the decarboxylative condensation of cyanoacetic acid with

Reaction:

Heterocycle Construction

The compound acts as a 1,3-electrophile-nucleophile equivalent. The general reaction pathway involves:

-

Nucleophilic Attack: A nucleophile (e.g.,

) attacks C3, displacing the dimethylamine group. -

Cyclization: The newly attached nitrogen attacks the nitrile carbon (C1).

-

Aromatization: Tautomerization yields the final amino-heterocycle.

Visualization: Reaction Pathways

Figure 1: Divergent synthesis of pyrazoles and pyrimidines from the core enaminonitrile scaffold.

Experimental Protocols

Protocol A: Synthesis of 3-Aminopyrazole Derivatives

This protocol demonstrates the conversion of the enaminonitrile into a pyrazole core, a common scaffold in kinase inhibitors.

Reagents:

-

This compound (1.0 equiv)

-

Hydrazine hydrate (1.2 equiv) or substituted hydrazine (

) -

Ethanol (Solvent, 0.5 M concentration)

Step-by-Step Methodology:

-

Preparation: Dissolve this compound in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0 °C in an ice bath. Add hydrazine hydrate dropwise over 10 minutes. Note: The reaction is exothermic.

-

Reflux: Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 3–5 hours. Monitor consumption of the starting material via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the residue from ethanol/water or purify via flash column chromatography to yield 3-aminopyrazole (or 1-substituted-3-aminopyrazole).

Mechanism Validation:

The disappearance of the dimethylamino signals (

Protocol B: Synthesis of Pyrimidine Derivatives

Using an amidine allows for the introduction of diversity at the 2-position of the pyrimidine ring.

Reagents:

-

This compound (1.0 equiv)

-

Acetamidine hydrochloride (1.1 equiv)

-

Sodium Ethoxide (1.2 equiv)

-

Ethanol (anhydrous)

Step-by-Step Methodology:

-

Free Base Formation: In a separate flask, treat acetamidine hydrochloride with sodium ethoxide in ethanol for 30 minutes. Filter off the NaCl precipitate if necessary, or use the suspension directly.

-

Coupling: Add this compound to the amidine solution.

-

Reaction: Reflux the mixture for 6–8 hours under an inert atmosphere (

). -

Isolation: Cool to room temperature. Neutralize with dilute acetic acid if the pH is >9. Concentrate in vacuo.[1]

-

Purification: The product, 4-amino-2-methylpyrimidine, can be extracted into ethyl acetate and recrystallized.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315).

-

Eye Damage/Irritation: Category 2A (H319).

Precautions:

-

Engineering Controls: Always handle inside a certified chemical fume hood. The compound releases dimethylamine (fishy odor) upon hydrolysis.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Double-gloving is recommended when handling neat liquid.

-

Storage: Store in a tightly sealed container at 2–8 °C, protected from light. Prolonged exposure to air can lead to polymerization and darkening.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5324735, this compound. Retrieved from [Link]

-

El-Sayed, H. A., et al. (2023).[2] Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 3-(Dimethylamino)acrylonitrile for the Modern Researcher

Abstract

This technical guide provides a detailed examination of 3-(Dimethylamino)acrylonitrile (DMACN), a highly versatile and reactive chemical intermediate. We will explore its core physicochemical properties, established synthesis protocols, significant applications in the synthesis of complex heterocycles, and critical safety and handling procedures. This document is designed to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and methodologies grounded in authoritative scientific literature.

Core Physicochemical & Structural Properties

This compound is a bifunctional organic molecule featuring a nucleophilic dimethylamino group and an electrophilic acrylonitrile moiety. This electronic arrangement makes it a valuable C3 synthon in various chemical transformations. Its properties are well-documented, providing a solid basis for its application in experimental design.

A summary of its essential quantitative data is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂ | [1][2][3][4][5][6] |

| Molecular Weight | 96.13 g/mol | [1][2][3][4][5][6] |

| CAS Number | 2407-68-3 | [1][4][5][6] |

| Appearance | Light yellow to brown clear liquid | [4] |

| Boiling Point | 76-80 °C at 0.3 mmHg | [1][6] |

| Density | ~0.95 g/mL | [1][6] |

| Refractive Index | ~1.533 at 20 °C | [1][6] |

Synthesis of this compound: Methodology and Rationale

The synthesis of DMACN can be approached through several routes. A prevalent and efficient method involves the aza-Michael addition of dimethylamine to acrylonitrile.[6] This approach is favored for its high atom economy and is amenable to modern techniques like microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[6]

The following diagram illustrates a generalized workflow for this synthetic approach.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Microwave-Assisted)

This protocol describes an efficient synthesis adapted from modern methodologies.[6] The choice of microwave irradiation is causal, intended to accelerate the reaction rate and enhance thermal management, leading to a cleaner reaction profile compared to conventional heating.

Materials:

-

Dimethylamine (e.g., 2.0 M solution in THF)

-

Acrylonitrile

-

Molecular sieves (3Å, activated)

-

Microwave synthesis vial

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Vessel Preparation: To a 10 mL microwave synthesis vial containing a magnetic stir bar, add activated 3Å molecular sieves. The sieves act as a dehydrating agent, which is critical as water can lead to unwanted side reactions.

-

Reactant Addition: Add acrylonitrile (1.0 eq) to the vial. Subsequently, add the dimethylamine solution (1.1 eq) dropwise while stirring in an ice bath. The slight excess of dimethylamine ensures the complete consumption of the limiting reagent, acrylonitrile.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 40-50 °C) for 2 hours.[6] Continuous monitoring of temperature and pressure is essential for safety and reproducibility.

-

Work-up: After cooling the reaction vessel to room temperature, filter the mixture to remove the molecular sieves.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent (THF).

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, light-yellow liquid.

Self-Validating System: The integrity of the final product must be confirmed. Purity can be assessed by Gas Chromatography (GC). The structure should be unequivocally confirmed by ¹H NMR and ¹³C NMR spectroscopy, and the molecular weight verified by Mass Spectrometry (MS). The measured refractive index should also align with the accepted literature value.[1]

Applications in Pharmaceutical and Chemical Synthesis

DMACN is a cornerstone intermediate for constructing a variety of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[6] Its utility is particularly pronounced in multicomponent reactions where complex molecular architectures can be assembled in a single step.

Synthesis of Pyrimidine Derivatives

DMACN reacts readily with amidines and guanidines in cyclocondensation reactions to form substituted pyrimidines. This reaction is fundamental to the synthesis of many biologically active compounds.

Caption: Reaction pathway for pyrimidine synthesis using DMACN.

Key Intermediate in Fluoroquinolone Antibiotics

DMACN and its derivatives are critical intermediates in the industrial synthesis of fluoroquinolone (FQNS) antibiotics.[7] These potent broad-spectrum antibiotics, such as Ciprofloxacin, rely on a core quinolone ring structure that can be efficiently constructed using synthons derived from DMACN. This application underscores the compound's relevance in producing life-saving pharmaceuticals.[7]

Safety and Handling: A Scientist's Responsibility

Scientific integrity demands rigorous attention to safety. This compound is classified as acutely toxic and an irritant. All handling must be conducted with appropriate engineering controls and personal protective equipment (PPE).

GHS Hazard Identification:

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[3]

Handling Protocol:

-

Engineering Controls: Always handle this substance within a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment: Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.[10] Keep the container tightly sealed.[10]

-

Spills & Disposal: Have appropriate spill control materials ready. Dispose of waste in accordance with local, state, and federal regulations.

Always consult the full Safety Data Sheet (SDS) before commencing any experimental work.[8]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for complex molecular design. Its well-defined properties, accessible synthesis, and broad reactivity profile make it an invaluable intermediate for researchers in both academic and industrial settings. A thorough understanding of its chemistry and a commitment to its safe handling are essential for leveraging its full synthetic potential in the development of novel therapeutics and advanced materials.

References

-

3-Dimethylaminoacrylonitrile - NIST WebBook. National Institute of Standards and Technology. [Link]

-

This compound | C5H8N2 | CID 5324735. PubChem. [Link]

- Method for preparing acrylic nitrile derivates - CN101456825B.

-

(E)-3-(Dimethylamino)Acrylonitrile. Methylamine Supplier (Nanjing Finechem). [Link]

Sources

- 1. This compound | 2407-68-3 [chemicalbook.com]

- 2. 3-Dimethylaminoacrylonitrile [webbook.nist.gov]

- 3. This compound | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 2407-68-3 | Benchchem [benchchem.com]

- 7. CN101456825B - Method for preparing acrylic nitrile derivates - Google Patents [patents.google.com]

- 8. This compound | 2407-68-3 | TCI EUROPE N.V. [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. (E)-3-(Dimethylamino)Acrylonitrile: Properties, Uses, SDS, Supplier & Safety Information | China Chemical Manufacturer [nj-finechem.com]

IUPAC name for 3-(Dimethylamino)acrylonitrile

The Enaminonitrile Synthon: A Technical Guide to 3-(Dimethylamino)acrylonitrile

IUPAC Name: (2E)-3-(dimethylamino)prop-2-enenitrile Common Name: this compound CAS Number: 2407-68-3 (Generic/Mix), 35520-41-3 (E-isomer)[1]

Introduction: The "Push-Pull" Linchpin

In the architecture of heterocyclic drug design, This compound serves as a critical "push-pull" alkene.[1] Its utility stems from the electronic tension between the electron-donating dimethylamino group and the electron-withdrawing nitrile group.[1] This polarization activates the

For the medicinal chemist, this molecule is not merely a reagent; it is a 3-carbon electrophilic equivalent (

Electronic Structure & Nomenclature

While the common name "this compound" is prevalent in supplier catalogs, the IUPAC Preferred Name (PIN) is (2E)-3-(dimethylamino)prop-2-enenitrile .[1]

-

Stereochemistry: The molecule exists primarily as the E-isomer due to steric repulsion between the dimethylamino group and the cyano group in the Z-configuration.[1]

-

Reactivity Profile:

-

C3 (Beta-carbon): Highly electrophilic due to the vinylogous pull of the nitrile.[1] It is the primary site for Michael-type addition-elimination (

mechanism).[1] -

Dimethylamino Group: Acts as an excellent leaving group during transamination.[1]

-

Nitrile Group: Serves as the electrophilic trap for cyclization.[1]

-

Synthesis Protocol: The 3-Chloroacrylonitrile Route

While industrial routes utilize the oxidative dehydrogenation of saturated nitriles, the most robust laboratory-scale method for high-purity synthesis involves the nucleophilic vinylic substitution of 3-chloroacrylonitrile.[1] This method avoids the harsh conditions required for direct condensation of acetonitrile with DMF-DMA.[1]

Experimental Workflow

Objective: Synthesis of (2E)-3-(dimethylamino)prop-2-enenitrile on a 50 mmol scale.

| Parameter | Specification |

| Precursor | 3-Chloroacrylonitrile (mixture of isomers) |

| Reagent | Dimethylamine (40% aq.[1] solution or anhydrous in THF) |

| Solvent | Diethyl Ether or THF (Anhydrous) |

| Temperature | 0°C to Room Temperature |

| Yield Target | >85% |

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 250 mL three-neck flask with 3-chloroacrylonitrile (4.37 g, 50 mmol) and anhydrous THF (50 mL). Cool the system to 0°C under an argon atmosphere.

-

Addition: Add dimethylamine (2.0 equivalents) dropwise over 20 minutes. Note: The exotherm must be controlled to prevent polymerization of the starting material.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The reaction is driven by the precipitation of dimethylammonium chloride (

).[1] -

Workup: Filter the white precipitate (salt) through a sintered glass funnel.

-

Purification: Concentrate the filtrate under reduced pressure. The residue is purified via vacuum distillation (bp 115°C @ 3 mmHg) to yield a light yellow oil.[1]

Scientific Rationale:

This pathway follows an Addition-Elimination (

Drug Development Applications: Heterocycle Synthesis

The primary value of this compound lies in its ability to react with binucleophiles.[1] The reaction proceeds via a cascade sequence : Michael addition

Pathway A: Synthesis of 3-Aminopyrazoles

Reaction with Hydrazine Hydrate yields 3-aminopyrazole.[1][2] This is a "privileged structure" in fragment-based drug discovery (FBDD).[1]

-

Mechanism: Hydrazine attacks C3, displacing dimethylamine. The terminal

of the resulting hydrazone attacks the nitrile carbon, followed by tautomerization to the aromatic pyrazole.

Pathway B: Synthesis of Pyrimidines

Reaction with Amidines (e.g., acetamidine or guanidine) yields 4-aminopyrimidines (or 2,4-diaminopyrimidines if guanidine is used).[1]

Visualizing the Reaction Hub

Caption: Divergent synthesis pathways from the enaminonitrile core to bioactive heterocycles.

Analytical Characterization

To ensure scientific integrity, the synthesized product must be validated against the following spectral markers.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl3) | ||

| 1H NMR (CDCl3) | ||

| IR Spectroscopy | 2185 | Sharp, strong Nitrile ( |

| IR Spectroscopy | 1620 |

Safety & Handling (GHS Standards)

Hazard Classification:

-

Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.[1][3]

-

Skin/Eye Irritation: Category 2 (H315/H319).[1]

Handling Protocol:

Always handle in a fume hood. The molecule acts as a potent alkylating agent and skin irritant. In case of spill, neutralize with dilute bleach (sodium hypochlorite) to oxidize the amine before disposal. Store at 2-8°C and protect from light to prevent

References

-

PubChem. (2025).[1] this compound (Compound).[1][3][4][5] National Library of Medicine.[1] [Link][1]

-

Echevarria, A., et al. (1996).[1] Synthesis and behavior of 3-dimethylaminoacrylonitrile towards hydroxylamine and hydrazines. Journal of Heterocyclic Chemistry. [Link][1]

-

Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis. Arkivoc. [Link]

Sources

- 1. This compound | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 2407-68-3 | TCI Deutschland GmbH [tcichemicals.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. This compound | 2407-68-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

3-(Dimethylamino)acrylonitrile: A Physicochemical & Synthetic Profile

[1][2]

Executive Summary

This compound (3-DMA) is a pivotal "push-pull" enaminonitrile building block in heterocyclic chemistry. Characterized by the conjugation of an electron-donating dimethylamino group with an electron-withdrawing cyano group across a vinyl spacer, this molecule exhibits unique electronic polarization. This polarization renders the

Molecular Identity & Structural Dynamics

Chemical Identity[3][4][5]

-

IUPAC Name: (2E)-3-(dimethylamino)prop-2-enenitrile (Major isomer)

-

Molecular Formula:

[1][2][5][6][7] -

SMILES: CN(C)C=CC#N

Electronic Structure: The "Push-Pull" Effect

The reactivity of 3-DMA is governed by its resonance hybrids. The lone pair on the amine nitrogen donates electron density into the

Physicochemical Profile

The following data represents the consensus values for high-purity (>97%) 3-DMA. Note that commercial samples are often supplied as the trans (E) isomer or a mixture.[1]

| Property | Value | Conditions/Notes |

| Physical State | Liquid | Clear yellow to amber; darkens on storage. |

| Boiling Point | 76–80 °C | @ 0.3 mmHg (High Vacuum) |

| Boiling Point | 115 °C | @ 3 mmHg |

| Density | 0.949 g/mL | @ 20 °C |

| Refractive Index ( | 1.533 | High value reflects conjugation.[1] |

| Flash Point | >110 °C | Closed cup (Predicted). |

| Solubility | Soluble | Methanol, DCM, Ethyl Acetate, DMSO.[1] |

| Solubility | Slightly Soluble | Water (Hydrolyzes slowly). |

| pKa | ~5.5 | Conjugate acid (Estimated). |

| Vapor Pressure | 0.004 mmHg | @ 25 °C (Low volatility at STP). |

Spectroscopic Characterization

Accurate identification of 3-DMA relies on distinguishing the olefinic protons and the E/Z geometry.

Nuclear Magnetic Resonance ( H NMR)

In Deuterated Chloroform (

-

2.90 ppm (6H, s): Dimethylamino group (

-

3.95 ppm (1H, d,

-

6.95 ppm (1H, d,

-

Note: The large coupling constant (

Hz) confirms the trans (E) configuration.[1]

-

Infrared Spectroscopy (IR)

Synthetic Utility: The Enaminonitrile Platform[1]

3-DMA acts as a 1,3-electrophile equivalent. The dimethylamino group functions as a leaving group in nucleophilic substitution reactions, while the nitrile provides a site for cyclization.[1]

Synthesis of Pyrazoles (Regioselective)

The reaction with hydrazines is the most common application.[1] The hydrazine nitrogen attacks the

Synthesis of Pyrimidines

Reaction with guanidines or amidines yields pyrimidine derivatives. This is a key step in the synthesis of purine analogs.

-

Protocol Insight: Use sodium ethoxide in ethanol as a base. The reaction typically requires reflux for 4–6 hours.

Experimental Protocol: Purification & Handling

Context: Commercial samples often degrade to a dark brown liquid due to oxidation or polymerization. For sensitive kinetic studies or catalytic reactions, redistillation is required.[1]

Vacuum Distillation Protocol

-

Setup: Short-path distillation apparatus with a Vigreux column.

-

Pressure: Maintain vacuum between 0.1 and 0.5 mmHg.

-

Temperature: Heat the oil bath to ~90–100 °C. Collect the fraction boiling at 76–80 °C (at 0.3 mmHg).

-

Storage: Store the clear yellow distillate under Argon/Nitrogen at 2–8 °C.

-

Expert Tip: Add a trace of hydroquinone (10 ppm) to the receiving flask to inhibit polymerization during storage.[1]

-

Safety & Stability (SDS Summary)

-

Hazards: Toxic if swallowed (H301).[1][3][6][9][10] Causes skin irritation (H315) and serious eye irritation (H319).[1][6]

-

Incompatibility: Reacts violently with strong oxidizing agents and strong acids (exothermic hydrolysis).[1]

-

Decomposition: Emits toxic fumes of hydrogen cyanide (HCN) and nitrogen oxides (NOx) upon thermal decomposition.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324735, this compound. Retrieved from [Link]

-

El-Naggar, A. M., et al. (2011). Synthesis and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines.[1] Molecules, 16(1), 1-15.[1] (Contextual citation for synthetic utility).

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. This compound | 2407-68-3 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 2407-68-3 [chemicalbook.com]

- 5. 3-Dimethylaminoacrylonitrile (CAS 2407-68-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (E)-3-(Dimethylamino)Acrylonitrile: Properties, Uses, SDS, Supplier & Safety Information | China Chemical Manufacturer [nj-finechem.com]

- 8. This compound | 2407-68-3 [sigmaaldrich.com]

- 9. unigel.com.br [unigel.com.br]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Technical Guide: 1H NMR Spectral Analysis of 3-(Dimethylamino)acrylonitrile

Executive Summary

This technical guide provides a rigorous framework for the analysis of the 1H NMR spectrum of 3-(dimethylamino)acrylonitrile (CAS: 35520-41-3).[1] As a quintessential "push-pull" alkene, this molecule exhibits unique spectral features driven by the electronic interplay between the electron-donating dimethylamino group and the electron-withdrawing nitrile group.[1]

Key Takeaways for Researchers:

-

Stereochemistry: The magnitude of the vicinal coupling constant (

) is the definitive metric for distinguishing between E (trans) and Z (cis) isomers. -

Electronic Environment: The "push-pull" resonance effect causes significant shielding of the

-proton and deshielding of the -

Thermodynamics: The E-isomer is typically the thermodynamically favored product in standard syntheses (e.g., via DMF-DMA condensation), but Z-isomers may appear under specific solvent conditions or photo-irradiation.[1]

Structural Dynamics & Electronic Theory

To interpret the NMR spectrum accurately, one must understand the underlying electronic distribution. This compound is not a static alkene; it possesses significant enaminonitrile character.[1][2]

The "Push-Pull" Effect

The nitrogen lone pair donates electron density into the

Resonance Structures:

Impact on Chemical Shifts ( )[1]

-

H-3 (

-proton): Located adjacent to the positively charged nitrogen in the resonance form, this proton is deshielded (shifted downfield).[1] -

H-2 (

-proton): Located on the carbon bearing high electron density (carbanion character in the resonance form), this proton is significantly shielded (shifted upfield) compared to standard alkenes.[1]

Experimental Protocol

Sample Preparation

Proper sample preparation is critical to avoid concentration-dependent shifts and to resolve fine coupling constants.[1]

Reagents:

-

Solvent: Chloroform-

( -

Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).[3]

Workflow:

-

Mass: Weigh 10–15 mg of this compound.

-

Solvation: Dissolve in 0.6 mL of high-quality

(neutralized with silver foil if acidity is a concern, as acid can hydrolyze the enamine). -

Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids that cause line broadening.

-

Acquisition: Acquire spectrum at 298 K with at least 16 scans to ensure high signal-to-noise ratio for satellite peak detection.

Visualization of Experimental Logic

Caption: Logical workflow for the structural determination of this compound isomers based on coupling constants.

Spectral Analysis & Data Interpretation

The following data represents the characteristic signals for the (E)-3-(dimethylamino)acrylonitrile , which is the predominant isomer synthesized via the dimethylformamide dimethyl acetal route.

Quantitative Data Table ( )

| Proton Assignment | Type | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Mechanistic Origin |

| H-3 ( | Vinylic | 6.90 – 7.10 | Doublet ( | 13.0 – 13.5 | 1H | Deshielded by N-atom & |

| H-2 ( | Vinylic | 3.55 – 3.75 | Doublet ( | 13.0 – 13.5 | 1H | Shielded by resonance electron density.[1] |

| N(CH₃)₂ | Methyl | 2.85 – 3.05 | Singlet ( | N/A | 6H | N-Methyl protons.[1] |

*Note: The methyl signal may appear as two broad singlets at low temperatures due to restricted rotation around the C-N bond.

Distinguishing Isomers (The Critical Step)

The stereochemistry is assigned strictly via the Karplus relationship applied to alkenes:

-

E-Isomer (Trans): The dihedral angle between the vinylic protons is

. -

Z-Isomer (Cis): The dihedral angle is

.[1]

Restricted Rotation (Dynamic NMR)

Because of the contribution of the zwitterionic resonance form (

-

At Room Temperature: You typically see one sharp singlet for the six methyl protons, indicating fast rotation on the NMR timescale.

-

At Low Temperature (e.g., -40°C): The rotation slows down, and the methyl signal may split into two distinct singlets (one methyl cis to the alkene, one trans).

Troubleshooting & Common Artifacts

Solvent Peak Overlap[1]

-

Issue: The H-2 signal (approx.[1][4][5] 3.6 ppm) can sometimes overlap with water peaks in hygroscopic solvents or satellite peaks of ethers.[1]

-

Solution: Run a

shake (if water is suspected) or switch to

Hydrolysis

-

Issue: Appearance of an aldehyde peak (~9.5 ppm) and free dimethylamine.

-

Cause: Enaminonitriles are susceptible to hydrolysis in acidic media.[1]

-

Prevention: Ensure

is stored over basic alumina or silver foil to neutralize HCl traces.[1]

References

-

PubChem. (n.d.).[1] this compound | C5H8N2.[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for alkene coupling constants and chemical shifts).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on Karplus relationships and E/Z discrimination).

- Echevarria, A., et al. (1996). 13C NMR spectroscopy of some push-pull enamines. Magnetic Resonance in Chemistry. (Provides context on the electronic shielding effects in enaminonitriles).

Sources

Technical Guide: 13C NMR Analysis of 3-(Dimethylamino)acrylonitrile

Executive Summary

This guide provides a comprehensive technical framework for the structural elucidation of 3-(dimethylamino)acrylonitrile (also known as 3-dimethylamino-2-propenenitrile) using Carbon-13 Nuclear Magnetic Resonance (

Targeted at synthesis chemists and structural biologists, this document moves beyond basic peak listing. It dissects the "push-pull" electronic effects that create this molecule's unique spectral signature, details the differentiation of E/Z stereoisomers , and provides a self-validating experimental protocol.

Part 1: Structural Dynamics & Electronic Theory[1]

To interpret the NMR data of this compound, one must first understand its electronic environment.[1] This molecule is a classic enaminonitrile , characterized by a conjugated system containing an electron-donating amine (push) and an electron-withdrawing nitrile (pull).[1]

The "Push-Pull" Effect

The nitrogen lone pair donates electron density into the

Impact on Chemical Shifts:

- -Carbon (C3): The carbon adjacent to the nitrogen loses electron density (deshielded), shifting downfield.

- -Carbon (C2): The carbon adjacent to the nitrile gains significant electron density (shielded), shifting upfield—often appearing in the aliphatic region despite being vinylic.

-

C-N Bond Rotation: The partial double-bond character of the C-N bond can restrict rotation, potentially making the N-methyl groups magnetically non-equivalent at room temperature.

Visualization: Resonance & Electron Flow

The following diagram illustrates the resonance contribution that dictates the extreme shielding/deshielding observed in the spectrum.

Caption: Resonance hybrid analysis showing the electron density shift from the amine nitrogen to the nitrile/alpha-carbon.

Part 2: Experimental Methodology

Reliable detection of quaternary carbons (CN) and accurate integration requires specific acquisition parameters.

Sample Preparation

-

Solvent:

is standard.[1] However, DMSO-d6 is recommended if peak overlapping occurs or to observe solvent-dependent rotational barriers.[1] -

Concentration: High concentration (

50 mg/0.6 mL) is preferred for

Acquisition Parameters (Standard 400/500 MHz Instrument)

-

Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias if quantitative data is needed; otherwise standard proton decoupling.

-

Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The nitrile carbon (

) has no attached protons and a long -

Spectral Width: 0 – 200 ppm.[1]

-

Scans (NS): Minimum 1024 scans for adequate S/N ratio on the quaternary carbon.

Part 3: Spectral Assignment & Data Analysis[1]

Characteristic Chemical Shifts

The following table summarizes the expected chemical shifts for this compound. Note the dramatic difference between the two alkene carbons.

| Carbon Position | Assignment | Approx. Shift ( | Multiplicity (DEPT-135) | Electronic Rationale |

| C1 | Nitrile ( | 118.0 – 122.0 | Quaternary (No signal) | Cylindrical |

| C2 | Alkene | 65.0 – 75.0 | Up (CH) | Highly Shielded. High electron density from resonance (push-pull).[1] |

| C3 | Alkene | 148.0 – 154.0 | Up (CH) | Deshielded. Adjacent to electronegative N; loss of |

| C4, C5 | N-Methyls ( | 37.0 – 45.0 | Up (CH3) | Inductive withdrawal by Nitrogen.[1] May appear as 1 or 2 peaks (see below).[1][2] |

Differentiating Isomers (E vs. Z)

The E (trans) isomer is typically the thermodynamic major product, but the Z (cis) isomer can be present.

-

Steric Compression (Gamma-Gauche Effect): In the Z-isomer, the nitrile group and the dimethylamine group are on the same side (cis). Steric crowding often causes an upfield shift (shielding) of the involved carbons compared to the E-isomer.

-

Coupling Constants (Validation via

H NMR):

Dynamic NMR: The Methyl Signals

At room temperature, you may observe:

-

One broad peak for the methyls (fast rotation).[1]

-

Two distinct peaks (slow rotation). The C-N bond has partial double-bond character (

).[1] In highly polar solvents (like DMSO-d6) or at low temperatures, the rotation barrier increases, resolving the methyls into two distinct signals (syn and anti to the alkene proton).

Part 4: Logical Workflow for Assignment

Use this decision tree to validate your spectral assignment.

Caption: Step-by-step logic flow for validating the 13C NMR spectrum of enaminonitriles.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for chemical shift ranges of enaminonitriles). [1]

-

Sandström, J. (1982).[1] Dynamic NMR Spectroscopy. Academic Press.[1] (Authoritative source on C-N bond rotation and dynamic exchange in push-pull systems).

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] (Reference for comparing specific spectral patterns of acrylonitrile derivatives). [1]

-

PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] [1]

Sources

Introduction: The Significance of 3-(Dimethylamino)acrylonitrile and FT-IR Spectroscopy

An In-Depth Technical Guide to the FT-IR Spectrum of 3-(Dimethylamino)acrylonitrile

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this versatile chemical intermediate. Our approach emphasizes the causality behind experimental choices and provides a self-validating framework for analysis.

This compound, with the chemical formula C₅H₈N₂, is a valuable bifunctional molecule featuring an electron-rich enamine system and a nitrile group.[1] Its unique electronic and structural properties make it a key building block in the synthesis of a wide range of heterocyclic compounds, including pyrimidines and pyrazoles, which are significant scaffolds in medicinal chemistry.[1]

Given its role as a critical precursor, verifying the identity and purity of this compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly reliable analytical technique for this purpose. The principle of FT-IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. Each functional group (e.g., C≡N, C=C, C-N) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that allows for unequivocal identification of the compound.

Molecular Structure and Fundamental Vibrational Modes

The FT-IR spectrum of this compound is dictated by the vibrational modes of its constituent functional groups. Understanding the molecular structure is the first step in predicting and interpreting its spectrum. The primary functional groups and their associated bond types are:

-

Nitrile Group (C≡N): A strong, polar triple bond.

-

Enamine System: Comprising a C=C double bond conjugated with the nitrogen atom of the dimethylamino group. This conjugation is critical as it influences the electronic environment and, consequently, the vibrational frequencies of both the C=C and C≡N bonds.

-

Tertiary Amine Group (-N(CH₃)₂): Characterized by C-N single bonds. As a tertiary amine, it lacks N-H bonds, a key distinguishing feature in its IR spectrum.[2][3]

-

Vinylic C-H Bonds: Hydrogens attached to the C=C double bond.

-

Aliphatic C-H Bonds: Hydrogens within the two methyl (-CH₃) groups.

The diagram below illustrates the structure and the key bonds that give rise to characteristic IR absorptions.

Caption: Molecular structure of this compound with key bonds highlighted.

Experimental Protocol: A Self-Validating Workflow for FT-IR Analysis

The acquisition of a high-quality, reproducible FT-IR spectrum necessitates a meticulous experimental approach. The following protocol is designed as a self-validating system, ensuring data integrity.

Sample Preparation

This compound is typically a light yellow to brown clear liquid.[4] For such pure liquid samples, the most direct and effective method is the "neat" or thin-film technique.[5]

Methodology:

-

Select IR Windows: Use clean, dry salt plates (typically KBr or NaCl), which are transparent to mid-infrared radiation. Ensure the plates are free from scratches and moisture fogging.

-

Sample Application: Place a single, small drop of this compound onto the center of one salt plate.[6]

-

Create Thin Film: Place the second salt plate on top of the first and gently rotate it a quarter turn to spread the liquid into a uniform, thin film.[6] The film should be free of air bubbles.[7] If the resulting spectrum shows overly intense, saturated peaks, the film is too thick. Separate the plates, wipe one clean, and reassemble to reduce the path length.[6]

-

Mounting: Place the assembled plates into the spectrometer's sample holder.[8]

Causality: The neat sample technique is preferred over solution-based methods to avoid interfering solvent peaks, providing an unadulterated spectrum of the analyte. The path length is critical; an optimal path length ensures the strongest absorption bands remain within the detector's linear range (typically < 1.5 absorbance units).

Data Acquisition

Instrumentation: A standard benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

Parameters:

-

Background Scan: First, acquire a background spectrum of the empty IR beam (or the clean, empty salt plates). This is crucial to ratio out absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Wavenumber Range: 4000 cm⁻¹ to 400 cm⁻¹. This covers the entire mid-infrared region where fundamental molecular vibrations occur.

-

Resolution: 4 cm⁻¹. This provides sufficient detail to resolve most characteristic peaks without introducing excessive noise.

-

Number of Scans: 16 to 32 scans. Co-adding multiple scans significantly improves the signal-to-noise ratio of the spectrum.

The workflow for acquiring the spectrum is visualized below.

Caption: Experimental workflow for FT-IR analysis of a liquid sample.

In-Depth Spectral Interpretation

The FT-IR spectrum of this compound presents several highly characteristic absorption bands. The presence and precise position of these bands provide a multi-point verification of the molecular structure.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Expert Insights |

| ~2230 - 2220 | C≡N Stretch (Nitrile) | Strong, Sharp | This is the most diagnostic peak for a nitrile.[9] For saturated nitriles, this band appears at 2260-2240 cm⁻¹.[10] In this compound, conjugation with the enamine C=C bond weakens the C≡N bond, lowering its vibrational frequency into the 2240-2220 cm⁻¹ range.[10] Its sharp and intense nature is due to the large change in dipole moment during the stretching vibration.[10] |

| ~3100 - 3000 | =C-H Stretch (Vinylic) | Medium to Weak | This absorption arises from the C-H bonds on the alkene double bond. Its position just above 3000 cm⁻¹ is characteristic of sp² hybridized carbon-hydrogen bonds. |

| ~2980 - 2850 | -C-H Stretch (Aliphatic) | Medium | These bands correspond to the asymmetric and symmetric stretching vibrations of the C-H bonds in the two methyl groups of the dimethylamino moiety.[11] |

| ~1680 - 1620 | C=C Stretch (Enamine) | Strong to Medium | The C=C stretching frequency in enamines is influenced by the electron-donating nitrogen atom.[12] This electron delocalization can lower the double bond character, shifting the peak compared to a simple alkene. This strong band confirms the enaminic structure. |

| ~1350 - 1250 | C-N Stretch (Aromatic-like) | Medium to Strong | This corresponds to the stretching of the C(vinyl)-N bond. It appears at a higher frequency than a typical aliphatic C-N stretch due to the partial double bond character from resonance.[2] |

| ~1250 - 1020 | C-N Stretch (Aliphatic) | Medium to Weak | This band arises from the C(alkyl)-N stretching of the methyl groups attached to the nitrogen.[2] |

| < 1000 | C-H Bending & Skeletal Vibrations | Complex | This "fingerprint region" contains numerous overlapping bands from C-H out-of-plane bending (wags), C-C single bond stretches, and other complex skeletal deformations that are unique to the overall molecular structure. |

Conclusion

The FT-IR spectrum of this compound is characterized by a few unambiguous and intense absorption bands that serve as a robust analytical signature. The sharp, strong nitrile stretch shifted to ~2220 cm⁻¹ by conjugation, combined with the strong enamine C=C stretch around 1650 cm⁻¹ and the characteristic C-H stretching patterns, provides a definitive confirmation of its molecular identity. The experimental protocol detailed herein ensures the acquisition of a high-quality spectrum, allowing researchers to confidently verify this critical synthetic intermediate, thereby upholding the integrity of their subsequent research and development efforts.

References

-

ResearchGate. (n.d.). The FT-IR of synthesized imine compounds. Retrieved from [Link]

-

International Journal of Research. (n.d.). Quantitative analysis of FTIR Spectra of Acrylinitrile (AN) Methacrylate (MA) Copolymer. Retrieved from [Link]

-

ResearchGate. (n.d.). a FT-IR spectra of Acrylonitrile. b Calculated IR spectra of Acrylonitrile. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Acrylonitrile, 3-(dimethylamino)-(7CI,8CI). Retrieved from [Link]

-

SciSpace. (2008). Vibrations of acrylonitrile in N 1s excited states. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Unknown Source. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

National Institutes of Health. (2019). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

-

YouTube. (2019). Vibrational Modes and Spectrum of Acetonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular orbitals of acrylonitrile and its complex with Mg 2+.... Retrieved from [Link]

-

National Journal of Advanced Research. (2025). Study of the composition of nitriles using IR spectroscopy. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Retrieved from [Link]

-

ResearchGate. (2025). Study of the composition of nitriles using IR spectroscopy. Retrieved from [Link]

-

Drawell. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

ResearchGate. (n.d.). Two typical vibrational modes of acetonitrile (CH3CN) with C3v.... Retrieved from [Link]

Sources

- 1. This compound | 2407-68-3 | Benchchem [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry of 3-(Dimethylamino)acrylonitrile

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-(Dimethylamino)acrylonitrile (DMAAN), a critical enaminonitrile intermediate used in the synthesis of heterocyclic pharmaceuticals (e.g., pyrazoles, quinolones).[1] This document details the electron ionization (EI) fragmentation mechanisms, characteristic ion signatures, and experimental protocols required for high-confidence identification and impurity profiling in drug development workflows.[1][2]

Chemical Identity & Properties

Before interpreting mass spectral data, the physicochemical context of the analyte must be established to optimize ionization and separation parameters.[2]

| Property | Data | Relevance to MS |

| CAS Number | 2407-68-3 (E-isomer) | Unique identifier for library matching.[1][2][3] |

| Formula | Defines the molecular ion ( | |

| Mol. Weight | 96.13 g/mol | Low mass range; requires solvent delay optimization in GC-MS.[1][2] |

| Structure | Conjugated enaminonitrile system; stabilizes the molecular ion.[1][2] | |

| Boiling Point | 76-80 °C (0.3 mmHg) | High volatility; ideal for Gas Chromatography (GC).[1][2] |

| Acidity | No acidic protons | Positive mode ionization favored (EI, ESI+).[1][2] |

Instrumentation & Methodology

For the analysis of DMAAN, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard due to the molecule's volatility and non-polar nature.

Ionization Technique: Electron Ionization (EI)[1][2]

-

Rationale: EI provides a reproducible, structurally informative fragmentation pattern ("fingerprint") essential for distinguishing DMAAN from isomeric impurities.[1][2]

Sample Preparation Protocol

To prevent detector saturation and ensure clean spectral acquisition:

-

Solvent: Dissolve 1 mg of DMAAN in 1 mL of Dichloromethane (DCM) or Methanol (MeOH) .

-

Dilution: Dilute 10

L of the stock into 990 -

Inlet: Split injection (20:1 to 50:1) at 250 °C.

Fragmentation Analysis (The Core)

The mass spectrum of this compound is dominated by a stable molecular ion and fragments resulting from the cleavage of the dimethylamino group and the nitrile functionality.

Key Diagnostic Ions

| m/z | Identity | Formula | Relative Abundance | Mechanism |

| 96 | Molecular Ion | 100% (Base Peak) | Radical cation stabilized by conjugation ( | |

| 95 | Deprotonated | High | Loss of vinylic or methyl hydrogen.[1][2] | |

| 81 | Demethylated | Medium | ||

| 69 | Nitrile Loss | Medium | Elimination of HCN from the nitrile terminus. | |

| 54 | Acrylonitrile Cation | High | Charge retention on the alkene-nitrile fragment after amine loss.[2] | |

| 42 | Imine Cation | High | Charge retention on the dimethylamine fragment ( |

Mechanistic Pathways

The fragmentation is driven by the localization of the radical cation on the nitrogen atom of the dimethylamino group.[2]

-

Primary Stability (

m/z 96): The lone pair on the amine nitrogen conjugates with the double bond and the nitrile group, creating a highly stable "push-pull" system.[1][2] This results in the molecular ion often being the base peak.[2][7][8][9] -

Methyl Loss (m/z 81): A classic amine fragmentation where a methyl radical (

) is lost via -

The "Split" (m/z 54 vs. m/z 42): The central

bond (between the dimethylamino group and the vinyl chain) cleaves.[2]

Fragmentation Pathway Diagram

Figure 1: Electron Ionization fragmentation pathway of this compound.[1][2]

Impurity Profiling & Quality Control

In drug development, DMAAN is often synthesized from Acrylonitrile and Dimethylamine .[1][2] Residual starting materials can be detected in the same run.[1][2]

| Impurity | MW | Key Ions (m/z) | Retention Time vs DMAAN |

| Acrylonitrile | 53.06 | 53 ( | Significantly Earlier |

| Dimethylamine | 45.08 | 45 ( | Very Early (Solvent Peak area) |

| Bis-adducts | >150 | >96 | Later (Dimerization products) |

Note: If m/z 44 is disproportionately high compared to m/z 96, it may indicate thermal degradation of DMAAN in the injector port back into dimethylamine.[2] Ensure injector temperature does not exceed 250 °C.[1][2]

References

-

National Institute of Standards and Technology (NIST). this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] [Link][1][2]

-

PubChem. this compound Compound Summary. National Library of Medicine.[1][2][4][5] [Link][1][2]

-

McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[1][2] University Science Books. (General reference for amine/nitrile fragmentation mechanisms).

Sources

- 1. This compound | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. massbank.eu [massbank.eu]

- 3. This compound | 2407-68-3 | Benchchem [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. dokumen.pub [dokumen.pub]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

3-(Dimethylamino)acrylonitrile chemical structure and stereoisomers

Structural Characterization, Synthetic Protocols, and Heterocyclic Utility

Executive Summary

3-(Dimethylamino)acrylonitrile (CAS: 2407-68-3) represents a quintessential "push-pull" enaminonitrile, serving as a high-value three-carbon (

Structural Anatomy & Stereochemistry

The molecule exists as two stereoisomers: (E)-3-(dimethylamino)acrylonitrile and (Z)-3-(dimethylamino)acrylonitrile . Understanding the equilibrium and identification of these isomers is critical for process control, as the geometry can influence the rate of subsequent cyclization reactions.

Electronic "Push-Pull" System

The resonance interaction between the lone pair on the amine nitrogen and the

Stereoisomer Identification (NMR Spectroscopy)

Proton Nuclear Magnetic Resonance (

Table 1: Diagnostic NMR Parameters (

| Feature | (E)-Isomer (Trans) | (Z)-Isomer (Cis) | Mechanistic Insight |

| Coupling Constant ( | 12.0 – 14.0 Hz | 7.0 – 9.0 Hz | Trans-coupling is consistently larger due to the Karplus relationship dependence on dihedral angle ( |

| ~6.5 - 7.0 ppm | ~6.2 - 6.6 ppm | The | |

| Thermodynamic Stability | Primary Major Product | Minor Product | Steric repulsion between the |

Technical Note: In many synthetic contexts, the isolation of a pure isomer is unnecessary. The reaction conditions for heterocycle formation (often refluxing ethanol/DMF) provide sufficient energy to overcome the rotational barrier, allowing the mixture to funnel into the thermodynamic product.

Synthetic Protocol: The DMF-DMA Route

The most robust synthesis involves the condensation of acetonitrile derivatives with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). This method is preferred over the Bredereck’s reagent due to milder conditions and cleaner byproduct profiles (methanol vs. tert-butanol).

Reaction Workflow Diagram

Figure 1: Standard synthetic workflow for enaminonitrile generation via DMF-DMA condensation.

Detailed Experimental Procedure

Objective: Synthesis of this compound on a 50 mmol scale.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charging: Charge the flask with Acetonitrile (2.05 g, 50 mmol) and DMF-DMA (7.15 g, 60 mmol, 1.2 eq).

-

Note: If the specific acetonitrile derivative is solid, use anhydrous toluene as a solvent. For simple acetonitrile, the reaction can often be run neat.

-

-

Reaction: Heat the mixture to reflux (

C) for 4–6 hours.-

IPC (In-Process Control): Monitor by TLC (Ethyl Acetate/Hexane 1:1) or GC-MS. Look for the disappearance of the starting nitrile.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove volatiles (methanol byproduct and excess DMF-DMA) under reduced pressure (rotary evaporator).

-

-

Purification:

-

The residue is often a yellow-orange oil that solidifies upon standing.

-

Recrystallization from EtOH/Ether or vacuum distillation (if liquid) yields the pure product.

-

Reactivity & Pharmaceutical Applications[1]

The this compound moiety acts as a masked 1,3-dialdehyde equivalent . The dimethylamino group is an excellent leaving group in nucleophilic substitution reactions (ANRORC or addition-elimination mechanisms), making this intermediate a cornerstone in the synthesis of fused pyrimidines and pyrazoles.

Heterocycle Decision Tree

Figure 2: Divergent synthesis pathways for pharmaceutical heterocycles.

Case Study: Synthesis of Pyrazolo[1,5-a]pyrimidines (Zaleplon)

The drug Zaleplon (Sonata), used for insomnia, utilizes this chemistry.[1][2]

-

Step 1: An acetophenone derivative reacts with DMF-DMA to form the this compound backbone.

-

Step 2: Reaction with 3-amino-4-cyanopyrazole (itself derived from our core topic molecule) closes the ring to form the pyrazolo[1,5-a]pyrimidine core.

-

Mechanism: The exocyclic amine of the pyrazole attacks the

-carbon of the acrylonitrile, followed by ring closure at the nitrile carbon.

Safety & Handling (SDS Summary)

Signal Word: DANGER

-

Hazard Statements:

-

Handling Protocols:

-

Always handle in a fume hood. Acrylonitrile derivatives can metabolize to release cyanide ions in vivo.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Waste: Segregate into halogenated organic waste streams (due to nitrogen content regulations in some jurisdictions) or standard organic waste.

-

References

-

Synthesis via DMF-DMA: Bredereck, H., et al. "Syntheses with acid amides, especially formamide."[5] Chemische Berichte, 1964. (Foundational chemistry for DMF-DMA condensations).

-

NMR Characterization of Enaminonitriles: Zhuo, J. C. "Configuration and conformation of enaminonitriles." Magnetic Resonance in Chemistry, 1997.

-

Application in Zaleplon Synthesis: Barreca, M. L., et al. "Pyrazolo[1,5-a]pyrimidine derivatives as a new class of selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2004.

-

General Reactivity Review: Elnagdi, M. H., et al. "Enaminonitriles in heterocyclic synthesis." Heterocycles, 1982.

Sources

Technical Whitepaper: trans-3-(Dimethylamino)acrylonitrile as a Versatile Synthon in Heterocyclic Chemistry

[1]

Executive Summary

trans-3-(Dimethylamino)acrylonitrile (CAS: 35520-41-3) represents a distinct class of "push-pull" alkenes, characterized by the conjugation of an electron-donating dimethylamino group with an electron-withdrawing nitrile moiety across a vinyl spacer.[1] This unique electronic architecture endows the molecule with dual reactivity—acting as a nucleophile at the

This guide provides a comprehensive technical analysis of trans-3-(dimethylamino)acrylonitrile, detailing its physicochemical properties, mechanistic reactivity, and validated protocols for its application in pharmaceutical intermediate synthesis.[1]

Physicochemical Profile

The following data consolidates physical specifications critical for process development and handling.

| Property | Specification | Notes |

| IUPAC Name | (E)-3-(Dimethylamino)prop-2-enenitrile | trans isomer is thermodynamically stable.[1] |

| CAS Number | 35520-41-3 | Generic CAS: 2407-68-3 (often mixtures).[1] |

| Molecular Formula | Molecular Weight: 96.13 g/mol .[1][2][3][4][5] | |

| Appearance | Light yellow to brown clear liquid | Darkens upon oxidation/polymerization.[1] |

| Boiling Point | 76–80 °C @ 0.3 mmHg | High vacuum required for distillation.[1] |

| Density | 0.947 g/mL @ 20 °C | Slightly less dense than water.[1] |

| Refractive Index | High index due to conjugation.[1] | |

| Solubility | Soluble in DCM, MeOH, DMSO | Slightly soluble in water; hydrolyzes slowly.[1] |

| Stability | Air and light sensitive | Store under inert gas at 2–8 °C. |

Mechanistic Insight: The "Push-Pull" System[1]

The synthetic utility of trans-3-(dimethylamino)acrylonitrile stems from its enaminonitrile structure.[1] The interplay between the electron-donating amine and the electron-withdrawing nitrile creates a polarized system with predictable regioselectivity.[1]

Resonance and Reactivity

The nitrogen lone pair donates electron density into the

-

Nucleophilic Character (

-C): Reacts with electrophiles (alkyl halides, acyl chlorides) at the -

Electrophilic Character (

-C): The dimethylamino group acts as a leaving group in transamination reactions with primary amines, hydrazines, or amidines.[1]

Visualization of Reactivity

The following diagram illustrates the resonance structures and the consequent reactive sites.

Figure 1: Mechanistic map of the "Push-Pull" electronic system, highlighting the dual reactivity profile.[1]

Synthetic Applications & Protocols

The compound serves as a

Synthesis of Pyrazoles

The reaction with hydrazines is the most common application.[1] It proceeds via a regioselective Michael-type addition at the

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazole-4-carbonitrile

-

Reagents: trans-3-(Dimethylamino)acrylonitrile (1.0 eq), Phenylhydrazine (1.0 eq), Ethanol (Solvent).[1]

-

Conditions: Reflux for 2–4 hours.[1]

-

Mechanism:

-

Nucleophilic attack of the hydrazine

on the -

Elimination of dimethylamine (

).[1] -

Intramolecular attack of the second hydrazine nitrogen on the nitrile carbon (or direct cyclization if the nitrile is hydrolyzed/modified, but typically yields the aminopyrazole or pyrazole-carbonitrile depending on conditions).[1] Note: Standard conditions yield the pyrazole core retaining the nitrile or converting it.

-

Synthesis of Pyrimidines

Reaction with amidines or guanidines yields pyrimidine derivatives.[1] This is critical in the synthesis of kinase inhibitors.[1]

Protocol 2: General Pyrimidine Synthesis

-

Reagents: trans-3-(Dimethylamino)acrylonitrile (1.0 eq), Acetamidine hydrochloride (1.2 eq), Sodium Ethoxide (1.5 eq), Ethanol.[1]

-

Procedure:

Heterocycle Synthesis Workflow

The following flowchart details the decision matrix for selecting reaction partners.

Figure 2: Synthetic workflow for accessing diverse heterocyclic scaffolds from the parent acrylonitrile.[1]

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[1][3]

-

Skin/Eye Irritation (Category 2): H315, H319.[1]

Critical Safety Protocols:

-

Cyanide Metabolism: Like many nitriles, this compound may metabolize to release cyanide ions in vivo.[1] Workstations must be equipped with a cyanide antidote kit (e.g., Hydroxocobalamin).[1]

-

Containment: All transfers must occur within a certified chemical fume hood.

-

Decontamination: Spills should be treated with basic bleach solution (sodium hypochlorite) to oxidize the nitrile and amine functionalities before disposal.[1]

-

Storage: Store under Argon/Nitrogen at 4°C. The compound darkens (polymerizes) upon exposure to air.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324735, 3-(Dimethylamino)acrylonitrile.[1] Retrieved from [Link][1]

-

NIST Chemistry WebBook. 3-Dimethylaminoacrylonitrile Gas Phase Ion Energetics. Retrieved from [Link][1]

-

Erian, A. W. (1993).The chemistry of

-enaminonitriles.[1] Chemical Reviews, 93(6), 1991–2005.[1] (Contextual grounding for enaminonitrile reactivity). -

Al-Mousawi, S. M., et al. (2010). Recent advances in the chemistry of enamines and enaminonitriles as precursors for heterocycle synthesis.[1] (General reference for heterocycle protocols).

Sources

- 1. This compound | C5H8N2 | CID 5324735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-dimethylamino acrylonitrile (CAS 35520-41-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | 2407-68-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 3-Dimethylaminoacrylonitrile [webbook.nist.gov]

- 5. (E)-3-(Dimethylamino)Acrylonitrile: Properties, Uses, SDS, Supplier & Safety Information | China Chemical Manufacturer [nj-finechem.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Solubility & Solvent Compatibility of 3-(Dimethylamino)acrylonitrile: A Technical Guide

Executive Summary

3-(Dimethylamino)acrylonitrile (DMAAN) is a versatile "push-pull" enaminonitrile reagent widely utilized in the synthesis of heterocyclic pharmacophores such as pyrazoles, pyrimidines, and quinolines.[1] As a liquid intermediate (often supplied as a mixture of E and Z isomers), its handling requires a precise understanding of its miscibility profile rather than traditional solid-state solubility.[1]

This guide provides a definitive technical analysis of DMAAN’s solvent compatibility, governed by its high dipole moment and susceptibility to hydrolysis.[1] It is designed to assist researchers in optimizing reaction media for nucleophilic substitutions and cyclocondensations while ensuring protocol safety and reproducibility.[1]

Physicochemical Basis of Solubility[1]

To predict solvent behavior, one must analyze the electronic structure of DMAAN.[1] It features a strong electron-donating dimethylamino group conjugated to an electron-withdrawing nitrile group.[1]

-

Push-Pull Character: The resonance delocalization creates a significant dipole moment, making the molecule highly polar.[1]

-

State: Liquid at room temperature (MP ~20°C; BP 76–80°C @ 0.3 mmHg).[1]

-

Implication: DMAAN exhibits high miscibility with polar organic solvents but limited compatibility with non-polar hydrocarbons.[1]

Table 1: Physicochemical Properties Relevant to Solvation

| Property | Value | Practical Implication |

| Molecular Formula | C₅H₈N₂ | Low molecular weight facilitates volatilization.[1] |

| Molecular Weight | 96.13 g/mol | |

| Physical State | Clear to yellow liquid | Miscibility is the primary metric, not solubility. |

| Density | 0.948 g/mL | Similar to water; phase separation requires care.[1] |

| Boiling Point | 115°C (3 mmHg) | High boiling point allows reflux in EtOH/MeOH.[1] |

| LogP (Predicted) | ~0.5 - 0.6 | Lipophilicity is low; prefers polar phases.[1] |

| Dipole Moment | High (Push-Pull) | Stabilized by polar aprotic solvents (DMF, DMSO).[1] |

Solvent Compatibility & Miscibility Profile

The following classification guides solvent selection for reaction optimization and workup.

Polar Protic Solvents (High Compatibility)

-

Solvents: Methanol, Ethanol, Isopropanol.[1]

-

Behavior: Completely miscible.[1]

-

Application: These are the solvents of choice for cyclization reactions (e.g., with hydrazines or amidines). The protic nature stabilizes the transition states of nucleophilic attacks on the

-carbon.[1] -

Caveat: Avoid prolonged heating in acidic alcohols to prevent solvolysis/transamination.

Polar Aprotic Solvents (High Compatibility)

-

Solvents: DMF, DMSO, Acetonitrile, DMAc.[1]

-

Behavior: Completely miscible.[1]

-

Application: Ideal for high-temperature microwave-assisted synthesis or when using weak nucleophiles.[1] These solvents solvate the reactants effectively without competing for protons.[1]

Chlorinated & Ethereal Solvents (Moderate to High Compatibility)[1]

-

Solvents: Dichloromethane (DCM), Chloroform, THF, 1,4-Dioxane.[1]

-

Application: DCM is excellent for liquid-liquid extraction during workup.[1] THF is preferred for lithiation or low-temperature organometallic reactions involving DMAAN.[1]

Non-Polar Solvents (Low Compatibility)[1]

-

Solvents: Hexane, Heptane, Cyclohexane.[1]

-

Application: Used to wash the crude oil.[1] Since DMAAN is polar, impurities might dissolve in hexane while DMAAN forms a separate phase or oils out.[1]

-

Toluene: Shows moderate miscibility; often used for azeotropic removal of water.[1]

Water (Complex Behavior)[1]

-

Behavior: Slightly soluble / Immiscible (Phase separates).[1]

-

Risk: Hydrolysis Hazard. In the presence of aqueous acid or base, the enamine functionality hydrolyzes to formylacetonitrile (unstable) and dimethylamine.

-

Protocol: Aqueous workups should be performed quickly at neutral pH to avoid decomposition.

Visualizing the Solubility Landscape

The diagram below maps the miscibility of DMAAN with common laboratory solvents, categorized by their utility in synthesis and purification.

Figure 1: Miscibility network of DMAAN.[1][2] Green indicates high compatibility; Red indicates immiscibility or incompatibility due to reactivity.

Experimental Protocols

Protocol A: Solvent Selection for Reaction Optimization

Purpose: To determine the optimal solvent for a condensation reaction involving DMAAN.

-

Preparation: Aliquot 0.1 mL (approx. 95 mg) of DMAAN into three HPLC vials.

-

Solvent Addition: Add 1.0 mL of the candidate solvents (e.g., Ethanol, Toluene, Acetonitrile) to respective vials.

-

Visual Inspection:

-

Clear Solution: Miscible (Proceed to reactivity test).

-

Biphasic/Cloudy: Immiscible (Discard solvent choice).[1]

-

-

Reactivity Check (TLC): Add the stoichiometric partner (e.g., hydrazine).[1] Heat to 60°C for 30 mins.

-

Analysis: Spot on TLC (SiO₂). Elute with 5% MeOH in DCM.[1]

-

Observation: Polar solvents (EtOH) typically accelerate the consumption of DMAAN due to transition state stabilization.[1]

-

Protocol B: Purification via Vacuum Distillation

Since DMAAN is a liquid, recrystallization is not the primary purification method.[1] Distillation is the standard.

-

Setup: Equip a round-bottom flask with a short-path distillation head and a vacuum pump capable of <5 mmHg.

-

Loading: Charge the crude reaction mixture (after solvent evaporation).

-

Heating: Slowly heat the oil bath.

-

Target: Collect fractions boiling at 115°C @ 3 mmHg (or 76–80°C @ 0.3 mmHg ).

-

-

Storage: Store the clear distillate under Nitrogen at 2–8°C.

-

Note: If the distillate solidifies (rare, but possible for pure trans-isomer), gently warm to melt before use.[1]

-

Applications & Mechanistic Insight

The solubility profile of DMAAN directly dictates its synthetic utility.[1] The molecule acts as a "masked" formylacetonitrile.[1]

The "Push-Pull" Effect in Solution

In polar solvents, the charge-separated resonance structure is stabilized:

-